molecular formula C12H16N2OS2 B2664788 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 731827-20-6

3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2664788
CAS No.: 731827-20-6
M. Wt: 268.39
InChI Key: LVNVIOCVTPORHN-UHFFFAOYSA-N
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Description

The 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic thieno[2,3-d]pyrimidine derivative, a scaffold recognized in medicinal chemistry for its diverse biological potential. This core structure is a bioisostere of natural purines, allowing it to function as a potential antimetabolite in nucleic acid pathways . Researchers are particularly interested in this class of compounds for developing novel targeted therapies. Scientific studies on analogs highlight their significant promise as inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR), a well-validated target in oncology . The deregulation of EGFR is a driver in numerous epithelial cancers, such as non-small cell lung cancer and breast cancer, making the search for effective inhibitors a key research area . Furthermore, derivatives sharing the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one structure have demonstrated potent analgesic and anti-inflammatory activities in pre-clinical models, with some compounds showing activity comparable to standard drugs like diclofenac sodium . This makes the compound a versatile candidate for investigative pharmacology. The incorporation of the 2-mercapto moiety and the isobutyl group at the 3-position provides a unique chemical space for structure-activity relationship (SAR) studies, aimed at optimizing potency and selectivity for specific biological targets. This product is intended for research applications only, including in vitro screening, mechanism of action studies, and as a key intermediate in the synthesis of novel bioactive molecules for chemical biology and drug discovery efforts. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

5,6-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS2/c1-6(2)5-14-11(15)9-7(3)8(4)17-10(9)13-12(14)16/h6H,5H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNVIOCVTPORHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions.

  • Formation of the Thieno[2,3-d]pyrimidine Core

      Starting Materials: 2-aminothiophene derivatives and β-dicarbonyl compounds.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

  • Functionalization

      Isobutylation: Introduction of the isobutyl group can be achieved through alkylation reactions using isobutyl halides in the presence of a base.

      Mercapto Group Introduction: The mercapto group is typically introduced via thiolation reactions using thiolating agents such as thiourea or thiols under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

      Products: Oxidized derivatives, which may include sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Products: Reduced forms, potentially altering the mercapto group to a thiol or other reduced species.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted derivatives at various positions on the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines, including 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, exhibit significant anticancer activity. A study published in Molecules highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of cellular signaling pathways associated with cancer progression .

Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Research has suggested that thieno[2,3-d]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in pests. Studies have indicated that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of certain fungi and bacteria that affect crop yields. This application is crucial for developing sustainable agricultural practices that minimize chemical pesticide use while ensuring crop protection .

Material Sciences

Polymer Chemistry
In material science, 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is being explored for its potential use in polymer synthesis. Its unique thiol group allows for thiol-ene click chemistry, which can be utilized to create new polymeric materials with tailored properties for applications in coatings and adhesives. This aspect is particularly relevant in developing environmentally friendly materials with enhanced performance characteristics .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AnticancerSignificant inhibition of cancer cell lines
NeuroprotectiveProtection against oxidative stress
PesticidalInhibition of fungal growth

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent response where higher concentrations led to increased apoptosis rates compared to control groups. This study underscores the potential of these compounds as chemotherapeutic agents.

Case Study 2: Agricultural Application
Field trials conducted to assess the effectiveness of thieno[2,3-d]pyrimidine-based pesticides showed a significant reduction in pest populations compared to untreated plots. The results indicated a 70% reduction in pest damage over a growing season, highlighting the compound's potential as an environmentally friendly alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site or allosteric sites, preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist to modulate receptor activity.

Comparison with Similar Compounds

Pharmacological Activities

  • Analgesic and Anti-inflammatory : Exhibits significant activity in carrageenan-induced paw edema (ED₅₀: 32 mg/kg) and acetic acid writhing tests (ED₅₀: 28 mg/kg), outperforming ibuprofen in select models ().
  • Antimicrobial Potential: The 2-mercapto group enhances binding to microbial enzymes (e.g., dihydrofolate reductase), though specific data for this compound are pending ().
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound Name Substituents (Positions) Key Activities Potency (ED₅₀ or IC₅₀) Reference ID
3-Isobutyl-2-mercapto-5,6-dimethyl 2-SH, 3-isobutyl, 5,6-diMe Analgesic, Anti-inflammatory 28–32 mg/kg (rodent models)
3-Phenyl-2-mercapto-5,6-dimethyl 2-SH, 3-Ph, 5,6-diMe COX-2 Inhibition IC₅₀: 1.8 µM (COX-2 selective)
2-Morpholino-3-phenyl-5,6-dimethyl 2-morpholino, 3-Ph, 5,6-diMe Fungicidal (Colletotrichum gossypii) 92% inhibition at 50 mg/L
3-Allyl-2-mercapto-6-phenyl 2-SH, 3-allyl, 6-Ph Antimicrobial (broad-spectrum) MIC: 12.5 µg/mL (S. aureus)
3-Ethyl-2-mercapto-6-methyl 2-SH, 3-Et, 6-Me Moderate COX-1/COX-2 inhibition IC₅₀: 5.4 µM (COX-2)
Key Findings:

Substituent-Driven Activity: 3-Isobutyl vs. 3-Phenyl: The isobutyl group enhances lipophilicity (logP ~3.2 vs. 2.8 for phenyl), improving membrane permeability and bioavailability (). 2-Mercapto (SH) vs. 2-Alkylamino: Mercapto derivatives show stronger anti-inflammatory activity, while alkylamino groups (e.g., morpholino) favor fungicidal effects ().

Pharmacological Selectivity: The 5,6-dimethyl substitution in 3-isobutyl-2-mercapto-5,6-dimethyl enhances COX-2 selectivity (COX-2/COX-1 ratio: 8.5) compared to non-methylated analogs (ratio: 3.2) ().

Synthetic Efficiency: The target compound’s synthesis requires fewer steps (3 steps) than morpholino derivatives (5 steps via aza-Wittig reactions) ( vs. 2).

Biological Activity

3-Isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a thieno[2,3-d]pyrimidine framework, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C12H16N2OS2
  • Molecular Weight : 268.4 g/mol
  • CAS Number : 59898-61-2

The biological activity of 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may function as a modulator of various signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against certain types of tumors. For instance:

  • Study Findings : A study demonstrated that 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one inhibited the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent :

  • Case Study : In vitro testing revealed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects.

Enzyme Inhibition

Inhibition of specific enzymes is another notable aspect of its biological activity:

  • Research Data : The compound has been identified as an inhibitor of certain kinases involved in cancer progression. This inhibition may contribute to its anticancer effects and offers a potential therapeutic avenue for targeted cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffect ObservedReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
Enzyme InhibitionSpecific kinasesInhibition leading to reduced tumor growth

Case Studies

  • Anticancer Study : A recent investigation assessed the effects of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased markers for apoptosis.
  • Antimicrobial Efficacy : Another study focused on the compound's effectiveness against respiratory pathogens, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.

Q & A

Q. How does the compound’s thienopyrimidine scaffold compare to quinazolinone derivatives in targeting inflammatory pathways?

  • Methodological Answer :
  • Thienopyrimidines exhibit higher selectivity for COX-2/mPGES-1 due to enhanced π-π stacking with aromatic residues .
  • Quinazolinones show broader kinase inhibition but poorer solubility, limiting in vivo utility .
  • Hybrid scaffolds (e.g., thieno-pyrido-pyrimidines) balance potency and pharmacokinetics .

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